molecular formula C12H18N2O2 B12091659 4-Ethoxy-2-morpholin-4-ylaniline

4-Ethoxy-2-morpholin-4-ylaniline

Cat. No.: B12091659
M. Wt: 222.28 g/mol
InChI Key: HIWWERSHSOGINP-UHFFFAOYSA-N
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Description

4-Ethoxy-2-morpholin-4-ylaniline is an organic compound with the molecular formula C12H18N2O2 It is a derivative of aniline, featuring both an ethoxy group and a morpholine ring attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-morpholin-4-ylaniline typically involves the reaction of aniline derivatives with ethoxy and morpholine groups.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperatures and pressures to ensure high yields and purity. Catalysts and solvents are used to optimize the reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2-morpholin-4-ylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-Ethoxy-2-morpholin-4-ylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-morpholin-4-ylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

  • 4-Methoxy-2-morpholin-4-ylaniline
  • 4-(2-Morpholin-4-ylethoxy)aniline
  • 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline

Comparison: 4-Ethoxy-2-morpholin-4-ylaniline is unique due to its specific combination of ethoxy and morpholine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

4-ethoxy-2-morpholin-4-ylaniline

InChI

InChI=1S/C12H18N2O2/c1-2-16-10-3-4-11(13)12(9-10)14-5-7-15-8-6-14/h3-4,9H,2,5-8,13H2,1H3

InChI Key

HIWWERSHSOGINP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)N)N2CCOCC2

Origin of Product

United States

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